REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([NH:9][C:10]([C:12]1[S:16][C:15]([CH3:17])=[N:14][C:13]=1[CH3:18])=O)[CH3:8]>O1CCCC1>[CH3:17][C:15]1[S:16][C:12]([CH2:10][NH:9][CH2:7][CH3:8])=[C:13]([CH3:18])[N:14]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
N-ethyl-2,4-dimethylthiazole-5-carboxamide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)C1=C(N=C(S1)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
After stirred for 0.5 to 1.0 hour under ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
reacted at the same temperature for 0.5 to 10 hours
|
Duration
|
5.25 (± 4.75) h
|
Type
|
WAIT
|
Details
|
for 1 to 2 hours at room temperature
|
Duration
|
1.5 (± 0.5) h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated while the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
WASH
|
Details
|
after washed with an iced aqueous sodium chloride solution twice
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Reaction Time |
0.75 (± 0.25) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(N1)C)CNCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |